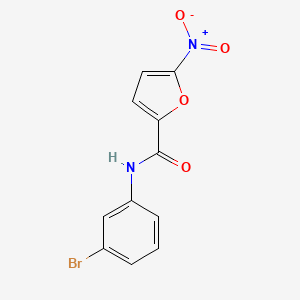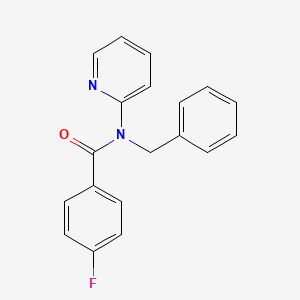
N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, also known as MP-124, is a novel drug compound that has shown great potential in scientific research applications. This compound belongs to the family of pyrazolopyrimidines and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine involves the inhibition of several key enzymes involved in various cellular processes. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. In addition, this compound has been shown to inhibit the activity of glycogen synthase kinase 3 beta (GSK3β), which is involved in several cellular processes, including cell survival, proliferation, and differentiation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. This compound has also been shown to enhance neuronal survival and reduce neuroinflammation, making it a potential candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has several advantages for lab experiments, including its high potency and specificity for its target enzymes. This compound also has good solubility in aqueous solutions, making it easy to use in various experimental settings. However, this compound has limitations in terms of its stability and bioavailability, which can affect its efficacy in vivo. In addition, this compound has limited selectivity for its target enzymes, which can lead to off-target effects.
Direcciones Futuras
There are several future directions for the research and development of N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine. One potential direction is to optimize the synthesis of this compound to improve its stability and bioavailability. Another potential direction is to develop more selective inhibitors of the target enzymes of this compound to reduce off-target effects. In addition, future research could focus on the development of this compound as a potential therapeutic agent for specific diseases, such as cancer or neurological disorders. Finally, future research could focus on the use of this compound as a tool for studying the role of its target enzymes in various cellular processes.
Métodos De Síntesis
The synthesis of N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine involves a multistep process that includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to yield 4-methoxyphenyl-3-hydroxy-1,5-dimethylpyrazole. This intermediate is then reacted with 2-chloro-4,6-dimethoxypyrimidine to yield this compound. The synthesis of this compound has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the activity of several key enzymes involved in cancer cell growth and proliferation, making it a potential candidate for cancer therapy. In addition, this compound has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-6-pyrazol-1-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-11-17-14(10-15(18-11)20-9-3-8-16-20)19-12-4-6-13(21-2)7-5-12/h3-10H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDYDCMAJOPBOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(acetylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5708994.png)
![methyl 2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B5708997.png)
![3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5708999.png)
![1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5709010.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B5709028.png)

![N-(4-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5709036.png)
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5709050.png)

![N~1~-(4-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5709068.png)
![N-(4-methoxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5709070.png)
![1,2,3,4,5,8,9,10,11,12-decahydrocyclohepta[b]cyclohepta[4,5]thieno[3,2-e]pyridin-13-amine](/img/structure/B5709081.png)
![N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5709092.png)
